molecular formula C16H23ClN2O4S B5174677 3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide

3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide

Cat. No.: B5174677
M. Wt: 374.9 g/mol
InChI Key: PVDKCOQGYLCGBL-UHFFFAOYSA-N
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Description

3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a sulfonamide group, a piperidine ring, and a chlorinated benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the chlorination of a benzene derivative, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step usually involves the sulfonation of the benzene ring to introduce the sulfonamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The piperidine ring can enhance the binding affinity of the compound to its target, while the chlorinated benzene ring can increase its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar compounds to 3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide include:

    3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide: Lacks the propan-2-yl group, which may affect its binding affinity and solubility.

    4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide: Lacks the chlorine atom, which may reduce its reactivity in substitution reactions.

    3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-methylbenzenesulfonamide: Contains a methyl group instead of a propan-2-yl group, which may alter its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O4S/c1-12(2)18-24(21,22)13-6-7-15(14(17)10-13)23-11-16(20)19-8-4-3-5-9-19/h6-7,10,12,18H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDKCOQGYLCGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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